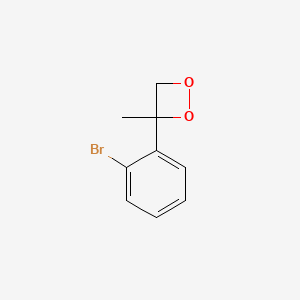![molecular formula C11H13FO2S B12547964 2-(Fluoromethyl)-2-[(4-methylbenzene-1-sulfinyl)methyl]oxirane CAS No. 143050-55-9](/img/structure/B12547964.png)
2-(Fluoromethyl)-2-[(4-methylbenzene-1-sulfinyl)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Fluoromethyl)-2-[(4-methylbenzene-1-sulfinyl)methyl]oxirane is an organic compound that features an oxirane ring, a fluoromethyl group, and a sulfinylmethyl group attached to a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)-2-[(4-methylbenzene-1-sulfinyl)methyl]oxirane typically involves the following steps:
Formation of the Oxirane Ring: This can be achieved through the reaction of an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA).
Introduction of the Fluoromethyl Group: This step may involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Sulfinylmethyl Group: This can be done through sulfoxidation reactions, often using oxidizing agents like hydrogen peroxide or sodium periodate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Fluoromethyl)-2-[(4-methylbenzene-1-sulfinyl)methyl]oxirane can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The oxirane ring can be reduced to a diol using reducing agents like lithium aluminum hydride (LAH).
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of diol derivatives.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Possible applications in the production of advanced materials.
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)-2-[(4-methylbenzene-1-sulfinyl)methyl]oxirane would depend on its specific application. Generally, the oxirane ring can act as an electrophile, reacting with nucleophiles to form various products. The fluoromethyl and sulfinyl groups can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-2-[(4-methylbenzene-1-sulfinyl)methyl]oxirane: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
2-(Fluoromethyl)-2-[(4-methylbenzene-1-sulfonyl)methyl]oxirane: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Uniqueness
The presence of the fluoromethyl group in 2-(Fluoromethyl)-2-[(4-methylbenzene-1-sulfinyl)methyl]oxirane can impart unique properties such as increased stability and altered reactivity compared to its chloromethyl or sulfonyl analogs.
Properties
CAS No. |
143050-55-9 |
|---|---|
Molecular Formula |
C11H13FO2S |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
2-(fluoromethyl)-2-[(4-methylphenyl)sulfinylmethyl]oxirane |
InChI |
InChI=1S/C11H13FO2S/c1-9-2-4-10(5-3-9)15(13)8-11(6-12)7-14-11/h2-5H,6-8H2,1H3 |
InChI Key |
BLJFABJHMJDWMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC2(CO2)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


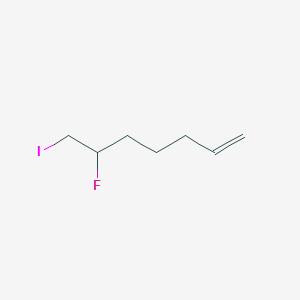
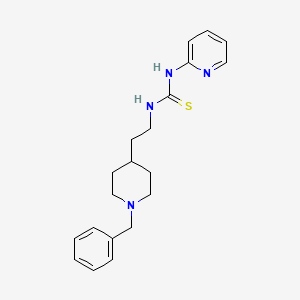
![[3-(Octadecylsulfanyl)propyl]phosphonic acid](/img/structure/B12547897.png)
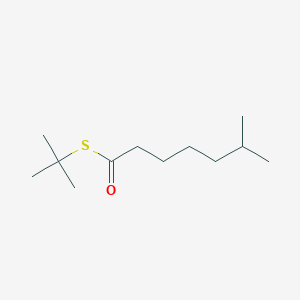
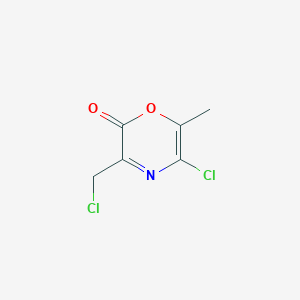
![1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene](/img/structure/B12547916.png)
![L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B12547921.png)
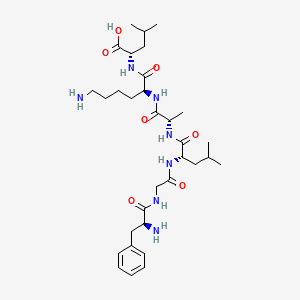
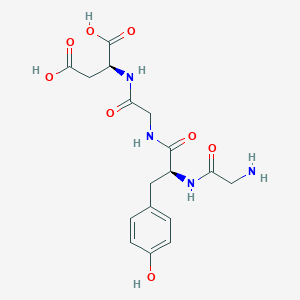
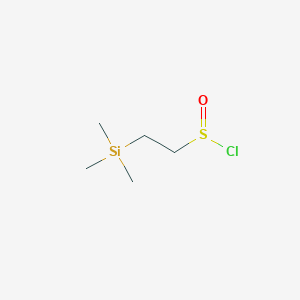

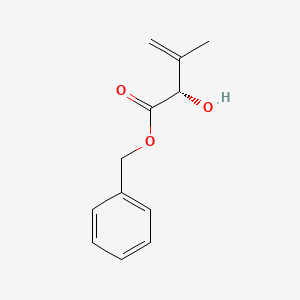
![N-[4-(Hex-1-yn-1-yl)phenyl]thiourea](/img/structure/B12547962.png)
